molecular formula C19H32O4 B14615544 Methyl 9-hydroperoxyoctadeca-6,10,12-trienoate CAS No. 57302-19-9

Methyl 9-hydroperoxyoctadeca-6,10,12-trienoate

Katalognummer: B14615544
CAS-Nummer: 57302-19-9
Molekulargewicht: 324.5 g/mol
InChI-Schlüssel: AISZMLHFLTUFFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 9-hydroperoxyoctadeca-6,10,12-trienoate is a hydroperoxy fatty ester It is a methyl ester derivative of octadecatrienoic acid, characterized by the presence of a hydroperoxy group at the ninth carbon position and three double bonds at the sixth, tenth, and twelfth positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 9-hydroperoxyoctadeca-6,10,12-trienoate can be synthesized through the esterification of 9-hydroperoxyoctadeca-6,10,12-trienoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process. The product is then purified through distillation or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 9-hydroperoxyoctadeca-6,10,12-trienoate undergoes various chemical reactions, including:

    Oxidation: The hydroperoxy group can be further oxidized to form peroxides or other oxygenated derivatives.

    Reduction: The hydroperoxy group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of peroxides or epoxides.

    Reduction: Formation of 9-hydroxy derivatives.

    Substitution: Formation of amides or ethers, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 9-hydroperoxyoctadeca-6,10,12-trienoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in lipid peroxidation and its effects on cellular processes.

    Medicine: Investigated for its potential antioxidant properties and its role in preventing oxidative stress-related diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.

Wirkmechanismus

The mechanism of action of methyl 9-hydroperoxyoctadeca-6,10,12-trienoate involves its ability to undergo oxidation and reduction reactions. The hydroperoxy group can generate reactive oxygen species, which can interact with cellular components, leading to lipid peroxidation. This process can affect cell membrane integrity and function. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 15-hydroperoxy-9Z,12Z,16E-octadecatrienoate: Another hydroperoxy fatty ester with a similar structure but differing in the position of the hydroperoxy group.

    Methyl (9R,10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoate: A related compound with two double bonds and a hydroperoxy group at the ninth position.

Uniqueness

Methyl 9-hydroperoxyoctadeca-6,10,12-trienoate is unique due to its specific arrangement of double bonds and the position of the hydroperoxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

57302-19-9

Molekularformel

C19H32O4

Molekulargewicht

324.5 g/mol

IUPAC-Name

methyl 9-hydroperoxyoctadeca-6,10,12-trienoate

InChI

InChI=1S/C19H32O4/c1-3-4-5-6-7-9-12-15-18(23-21)16-13-10-8-11-14-17-19(20)22-2/h7,9-10,12-13,15,18,21H,3-6,8,11,14,16-17H2,1-2H3

InChI-Schlüssel

AISZMLHFLTUFFD-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC=CC=CC(CC=CCCCCC(=O)OC)OO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.